molecular formula C15H10ClFN2O2S B2881295 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide CAS No. 886949-10-6

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide

Cat. No.: B2881295
CAS No.: 886949-10-6
M. Wt: 336.77
InChI Key: CRMFNSMXPVYDDT-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with substituted benzoyl chlorides. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the chloro and methoxy groups on the benzothiazole ring, along with the fluorobenzamide moiety, contributes to its unique pharmacological profile .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2S/c1-21-11-7-6-9(16)13-12(11)18-15(22-13)19-14(20)8-4-2-3-5-10(8)17/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMFNSMXPVYDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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